

(rac)-Ketoconazole: A Versatile Tool for Investigating P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



Application Note & Protocols

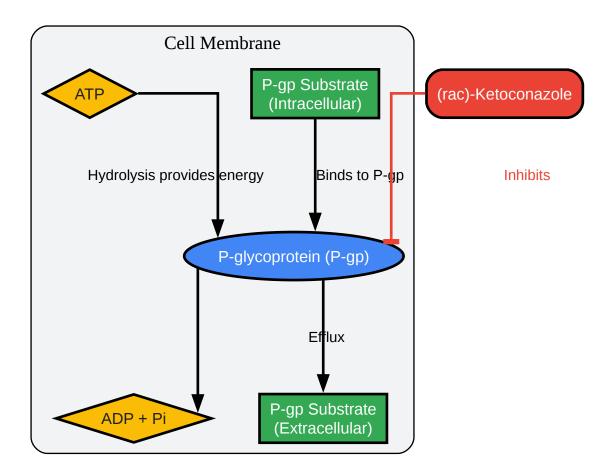
Introduction

(rac)-Ketoconazole, a broad-spectrum antifungal agent, is a well-established inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1).[1][2] P-gp is an ATP-dependent efflux transporter with a significant role in drug absorption, distribution, and elimination, contributing to multidrug resistance in cancer and influencing drug-drug interactions.[2] The dual inhibitory action of ketoconazole on both P-gp and cytochrome P450 3A4 (CYP3A4) makes it a critical tool for in vitro and in vivo studies aimed at elucidating the contributions of these pathways to drug disposition.[2][3][4] This document provides detailed protocols for utilizing (rac)-ketoconazole as a P-gp inhibitor in common experimental models.

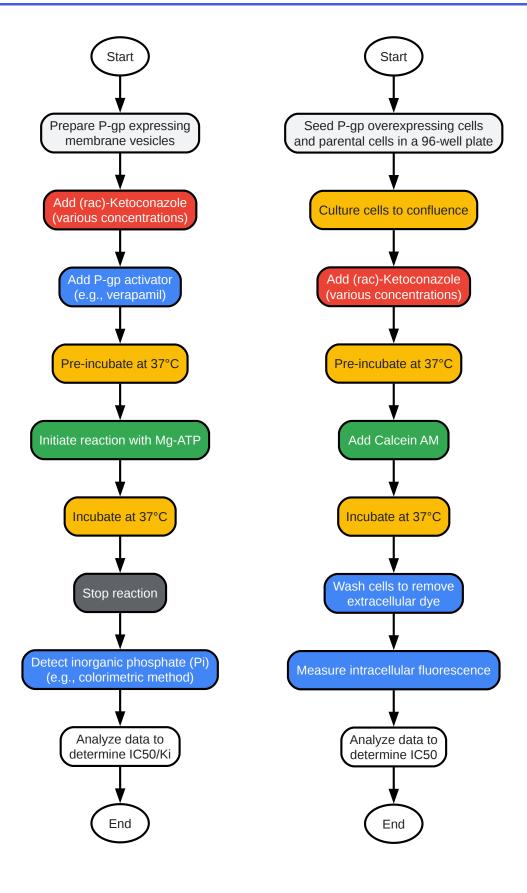
Mechanism of Action

Ketoconazole inhibits P-gp function, leading to increased intracellular concentrations of P-gp substrates.[1] This inhibition can reverse P-gp-mediated multidrug resistance and alter the pharmacokinetics of co-administered drugs that are P-gp substrates.[1][2] The interaction of ketoconazole with P-gp can be characterized by its effect on P-gp's ATPase activity, which is essential for the transport process.

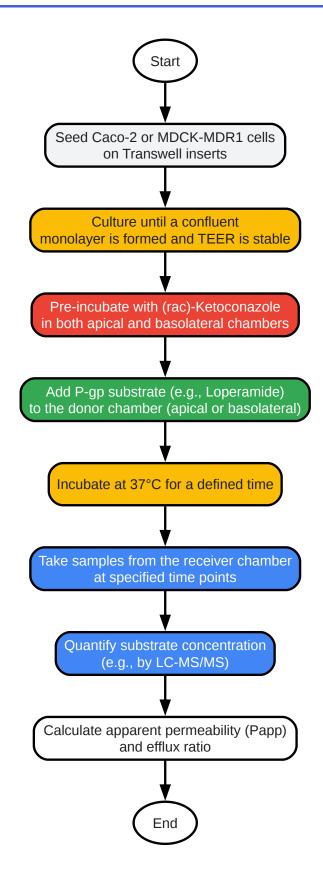












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- To cite this document: BenchChem. [(rac)-Ketoconazole: A Versatile Tool for Investigating P-glycoprotein Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217973#rac-ketoconazole-as-a-tool-for-studying-p-glycoprotein-inhibition]

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